Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-
Description
The compound Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a trifluoromethyl (-CF₃) group at the 3-position and an N-bound 2-(2-furanyl)phenyl moiety. Sulfonamides are widely studied for their pharmacological activities, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial effects .
Properties
CAS No. |
663595-93-5 |
|---|---|
Molecular Formula |
C17H12F3NO3S |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H12F3NO3S/c18-17(19,20)12-5-3-6-13(11-12)25(22,23)21-15-8-2-1-7-14(15)16-9-4-10-24-16/h1-11,21H |
InChI Key |
XFBMDTAAOHWXMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CO2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- typically involves the reaction of a substituted benzenesulfonamide with a furanyl derivative under specific conditions. One common method involves the use of trifluoromethyl ketones as intermediates . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and the specific requirements of the process.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial growth.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred from structural analogs due to lack of explicit data in evidence.
Structural and Electronic Differences
Heterocyclic Substituents: The target compound features a furan ring, an oxygen-containing heterocycle with moderate electron-donating properties. In contrast, Compound A incorporates a 1,2,4-oxadiazole, which is electron-deficient and may enhance binding to electrophilic targets (e.g., enzyme active sites) .
Trifluoromethyl Positioning :
- The target compound and Compound C both have CF₃ groups but at different positions (3 vs. pyrazole-3). This positional variance affects steric interactions; for example, the 3-CF₃ in the target compound may hinder rotation, stabilizing specific conformations .
- Compound B places CF₃ at the 2-position, which could alter dipole moments and steric bulk near the sulfonamide group .
N-Substituent Diversity: The target compound’s N-(2-(2-furanyl)phenyl) group introduces a planar, conjugated system, favoring π-π interactions.
Physicochemical and Pharmacological Implications
Lipophilicity and Bioavailability: The target compound and Compound C (both with CF₃) exhibit higher lipophilicity than Compound A, which lacks fluorine.
Metabolic Stability :
- Fluorine atoms in the target compound and Compound C enhance resistance to oxidative metabolism. Compound A’s oxadiazole ring is prone to hydrolysis, limiting its stability .
Biological Target Affinity :
- Sulfonamides typically inhibit carbonic anhydrase (CA). The target compound’s furan may weakly coordinate CA’s zinc ion, whereas Compound C’s pyrazole could form stronger hydrogen bonds with active-site residues .
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